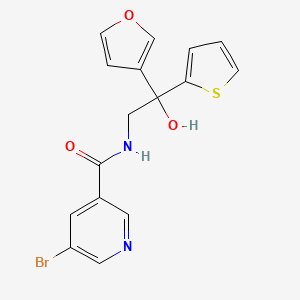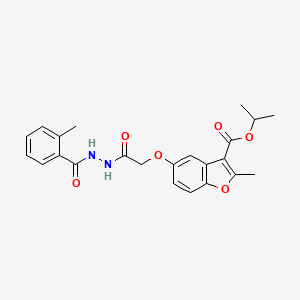
2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a fluorine atom at the 3-position and an iodine atom at the 4-position. Additionally, there is a 2-methylpropanenitrile group attached to the 2-position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the electronegativity of the halogen atoms (fluorine and iodine) and the presence of the nitrile group. The pyridine ring is aromatic and planar, which could also influence the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the halogen atoms and the nitrile group could affect properties like polarity, boiling point, melting point, and solubility .Applications De Recherche Scientifique
Chemical Functionalization and Synthesis
2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile plays a critical role in chemical functionalization and synthesis. The efficient functionalization of fluoro and pyridinyl compounds, such as in the synthesis of cognition enhancer drug candidates, utilizes similar structures (Pesti et al., 2000). This demonstrates the compound's relevance in the development of pharmaceutical agents.
Imaging and Diagnostic Applications
Compounds structurally related to 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile have applications in medical imaging. For example, derivatives like 123I-FP-CIT are used in SPECT imaging to assess binding to monoamine transporters, which may reflect serotonin transporter binding, providing insights into brain function and neurodegenerative diseases (Koopman et al., 2012).
Photophysical Studies
The photophysical properties of related fluoro and pyridinyl compounds have been studied, such as the dual fluorescence and multiexponential decay observed in some fluoro-substituted acridinium derivatives. This research is valuable for the development of new fluorescent materials and sensors (Pereira & Gehlen, 2006).
Drug Development
Studies on fluoropyridines and their derivatives, which are structurally akin to 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile, contribute significantly to drug development. The synthesis of polyfunctionalized piperidone oxime ethers with fluoro-substituents has shown potential cytotoxicity against human cervical carcinoma cells, indicating the compound's potential in cancer research (Parthiban et al., 2011).
Material Science and Organic Electronics
In material science and organic electronics, fluoro and pyridinyl derivatives are used in the development of polymer light-emitting diodes. For instance, green-emitting Ir(III) complexes with ligands structurally related to 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile have been synthesized, showcasing their application in fine-tuning the emission spectra of organic light-emitting devices (Cho et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIN2/c1-9(2,5-12)8-7(10)6(11)3-4-13-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPNRVURZJQEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=CC(=C1F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2905051.png)
![5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol](/img/structure/B2905055.png)
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905056.png)



![3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2905062.png)

![2-(3-(p-tolylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2905065.png)
![2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2905067.png)
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905068.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine](/img/structure/B2905070.png)